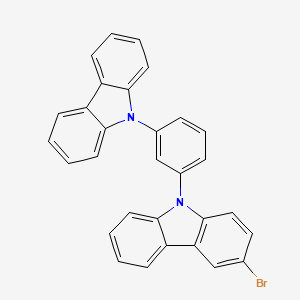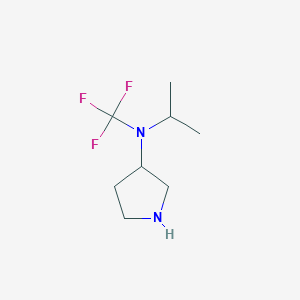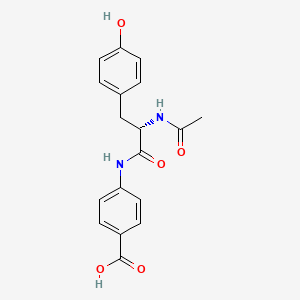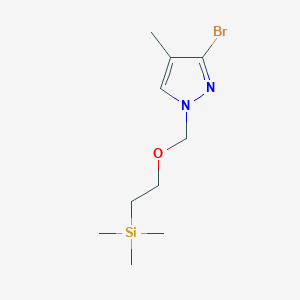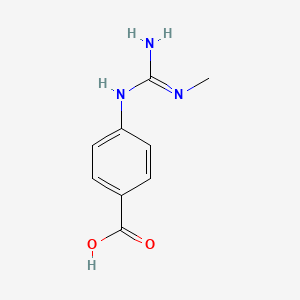
4-(3-Methylguanidino)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 4-[[imino(methylamino)methyl]amino]-: is an organic compound with the molecular formula C9H11N3O2 It is a derivative of benzoic acid, where the para position is substituted with an imino(methylamino)methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-[[imino(methylamino)methyl]amino]- typically involves the reaction of 4-aminobenzoic acid with formaldehyde and methylamine. The reaction proceeds through the formation of an intermediate Schiff base, which is then reduced to yield the final product. The reaction conditions often include a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzoic acid, 4-[[imino(methylamino)methyl]amino]- can undergo oxidation reactions, typically resulting in the formation of corresponding nitro or carboxyl derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where the imino group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products:
Oxidation: Nitrobenzoic acid derivatives.
Reduction: Aminobenzoic acid derivatives.
Substitution: Varied products depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, benzoic acid, 4-[[imino(methylamino)methyl]amino]- is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the production of dyes, pharmaceuticals, and agrochemicals.
Biology: The compound has potential applications in biological research, particularly in studying enzyme interactions and metabolic pathways. Its derivatives may act as enzyme inhibitors or activators.
Medicine: In medicine, derivatives of this compound are explored for their therapeutic properties. They may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making them candidates for drug development.
Industry: Industrially, the compound is used in the synthesis of polymers and resins. Its unique chemical structure allows it to impart specific properties to the final products, such as increased stability or enhanced performance.
Wirkmechanismus
The mechanism of action of benzoic acid, 4-[[imino(methylamino)methyl]amino]- involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
- 4-(Methylamino)benzoic acid
- 4-(Aminomethyl)benzoic acid
- 4-(Dimethylamino)benzoic acid
Comparison: Compared to its similar compounds, benzoic acid, 4-[[imino(methylamino)methyl]amino]- is unique due to the presence of the imino(methylamino)methyl group. This functional group imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its derivatives may exhibit different solubility, stability, and reactivity profiles, which can be advantageous in specific contexts.
Eigenschaften
Molekularformel |
C9H11N3O2 |
|---|---|
Molekulargewicht |
193.20 g/mol |
IUPAC-Name |
4-[(N'-methylcarbamimidoyl)amino]benzoic acid |
InChI |
InChI=1S/C9H11N3O2/c1-11-9(10)12-7-4-2-6(3-5-7)8(13)14/h2-5H,1H3,(H,13,14)(H3,10,11,12) |
InChI-Schlüssel |
PENAWPNXAHVARH-UHFFFAOYSA-N |
Kanonische SMILES |
CN=C(N)NC1=CC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


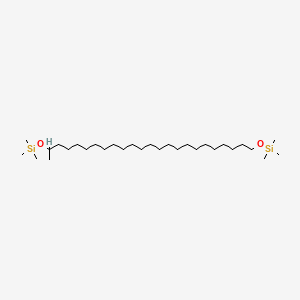
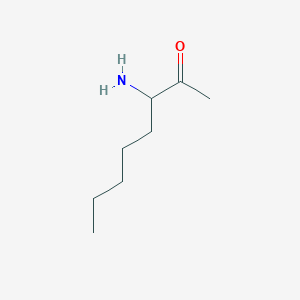
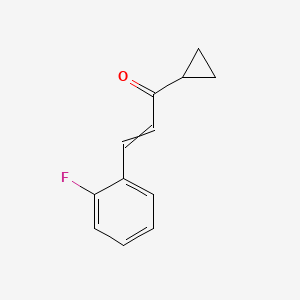
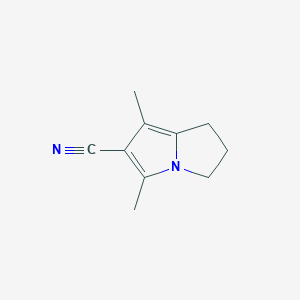
![4-[3-(Tert-butoxycarbonylamino)propylamino]-2-chloro-3-nitroquinoline](/img/structure/B13965771.png)
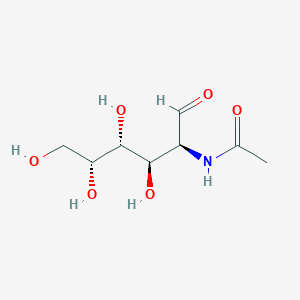
![1-(8-Ethyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13965783.png)
